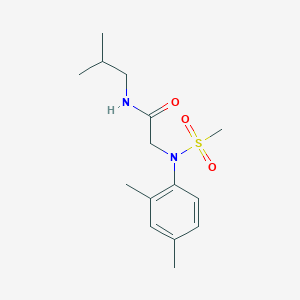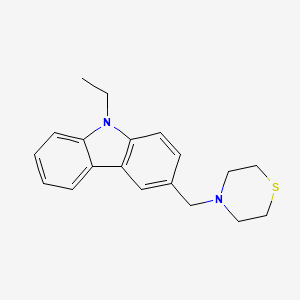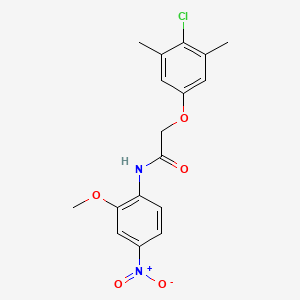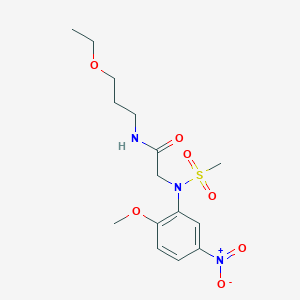
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been investigated for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that this compound activates the immune system to attack tumor cells. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce the production of cytokines, such as TNF-α, and activate immune cells, such as macrophages. Physiologically, this compound has been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for tumor cells. This compound has been shown to induce tumor necrosis in a variety of cancer cell lines, while sparing normal cells. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions. This compound can degrade quickly in the presence of water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more stable analogs of this compound that can be used in aqueous solutions. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
Synthesemethoden
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product, this compound, is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. This compound has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)9-16-15(18)10-17(21(5,19)20)14-7-6-12(3)8-13(14)4/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEBVZKIIWDLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)


![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)
![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)

![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)
